molecular formula C9H9N3O2 B11730561 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine

3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11730561
M. Wt: 191.19 g/mol
InChI Key: ICRFMVWPTYIWTL-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that features an oxadiazole ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a suitable oxidizing agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: 3-(3-Hydroxyphenyl)-1,2,4-oxadiazol-5-amine.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-thiol
  • 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-carboxylic acid
  • 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-methyl

Uniqueness

3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with biological targets .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H9N3O2/c1-13-7-4-2-3-6(5-7)8-11-9(10)14-12-8/h2-5H,1H3,(H2,10,11,12)

InChI Key

ICRFMVWPTYIWTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)N

Origin of Product

United States

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